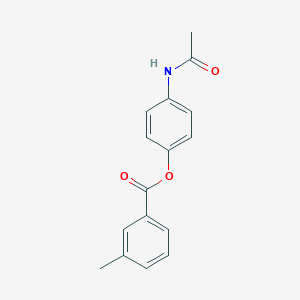

(4-Acetamidophenyl) 3-methylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

A series of novel 4-acetamidophenyl 3- ( (Z)-but-2-enoyl)phenylcarbamate based chalcone moieties have been synthesized via green chemical Ti/Al (OH) 3 and Fe/Al (OH) 3 nano catalyzed pathway . Another method for synthesizing related compounds involves a novel telescopic process starting from 3-Bromo-1- (3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid .Chemical Reactions Analysis

The chemical reactions involving “(4-Acetamidophenyl) 3-methylbenzoate” are not explicitly mentioned in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Acetamidophenyl) 3-methylbenzoate” are not detailed in the sources I found .Wissenschaftliche Forschungsanwendungen

Synthesis of Chalcone Moieties

“(4-Acetamidophenyl) 3-methylbenzoate” has been used in the synthesis of chalcone moieties. A series of novel 4-acetamidophenyl 3-((Z)-but-2-enoyl)phenylcarbamate based chalcone moieties have been synthesized via green chemical Ti/Al(OH)3 and Fe/Al(OH)3 nano catalyzed pathway .

Molecular Docking Studies

This compound has been used in molecular docking studies. The compounds exhibited excellent binding energy towards the essential requirements of targeted compounds for EGFR receptor bearing quinazoline inhibitor .

Quantum Chemical Studies

“(4-Acetamidophenyl) 3-methylbenzoate” has been used in quantum chemical studies. Cyclic voltammetry (CV) studies reveal that HOMO and LUMO values of the compounds are evidenced that band along with intra molecular charge transfer character (D-π-A) .

Spectroscopic Investigations

This compound has been used in spectroscopic investigations. The synthesized molecules were interpreted by FT-IR, 1H-NMR, 13C-NMR, Mass and elemental analysis .

Synthesis of Novel Conjugates of Gallic Acid

“(4-Acetamidophenyl) 3-methylbenzoate” has been used in the synthesis of novel conjugates of gallic acid. Gallic acid was methylated to 3,4,5 trimethoxy gallic acid, which then underwent steglich esterification first with paracetamol and then with 4-hydroxy acetophenone to yield 4-acetamidophenyl 3,4,5-trimethoxybenzoate .

Antimicrobial Activity

The synthesized compounds have shown broad-spectrum antibacterial activity against several strains of bacteria and certain unicellular fungi .

Wirkmechanismus

Target of Action

It shares structural similarities with acetaminophen (paracetamol), which is a selective cyclooxygenase-2 (cox-2) inhibitor . COX-2 is an enzyme responsible for inflammation and pain. Inhibition of COX-2 can lead to reduced pain and inflammation .

Mode of Action

Based on its structural similarity to acetaminophen, it may also act as a cox-2 inhibitor . This means it could potentially bind to the COX-2 enzyme and prevent it from catalyzing the production of prostaglandins, which are compounds involved in mediating inflammation and pain .

Biochemical Pathways

If it acts similarly to acetaminophen, it may affect the arachidonic acid pathway by inhibiting the cox-2 enzyme . This would reduce the production of prostaglandins, thereby alleviating pain and inflammation .

Pharmacokinetics

Based on its structural similarity to acetaminophen, it may have similar pharmacokinetic properties

Result of Action

If it acts similarly to acetaminophen, it may result in reduced production of prostaglandins, leading to decreased pain and inflammation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4-acetamidophenyl) 3-methylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-11-4-3-5-13(10-11)16(19)20-15-8-6-14(7-9-15)17-12(2)18/h3-10H,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOFSUKGTPOKCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetamidophenyl 3-methylbenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

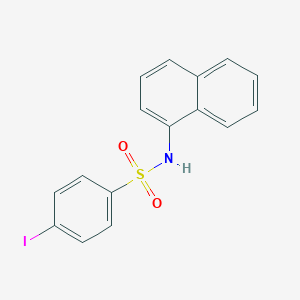

![4-[(4-Iodophenyl)sulfonylamino]benzoic acid](/img/structure/B484906.png)

![N-cyclohexyl(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide](/img/structure/B484942.png)